
2,3-Diazido-4-methylpyridine;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diazido-4-methylpyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of two azido groups (-N₃) attached to the 2nd and 3rd positions of a pyridine ring, with a methyl group (-CH₃) at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazido-4-methylpyridine typically involves the diazotization of 2,3-diamino-4-methylpyridine followed by azidation. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups.
Industrial Production Methods: While specific industrial production methods for 2,3-Diazido-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azido compounds.
化学反应分析
Types of Reactions: 2,3-Diazido-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles.
Reduction Reactions: The azido groups can be reduced to amines.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the azido groups.
Reduction Reactions: Products include 2,3-diamino-4-methylpyridine.
Cycloaddition Reactions: Products include triazole derivatives.
科学研究应用
Chemistry: 2,3-Diazido-4-methylpyridine is used as a precursor in the synthesis of various heterocyclic compounds
Biology and Medicine:
Industry: In materials science, 2,3-Diazido-4-methylpyridine can be used in the synthesis of polymers and other advanced materials with unique properties.
作用机制
The mechanism of action of 2,3-Diazido-4-methylpyridine primarily involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
相似化合物的比较
2-Azido-4-methylpyridine: Contains one azido group and one methyl group.
3-Azido-4-methylpyridine: Contains one azido group and one methyl group.
2,3-Diazido-5-methylpyridine: Contains two azido groups and one methyl group at different positions.
Comparison: 2,3-Diazido-4-methylpyridine is unique due to the presence of two azido groups at adjacent positions on the pyridine ring This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis
属性
CAS 编号 |
116100-22-2 |
|---|---|
分子式 |
C6H5N7Zn |
分子量 |
240.5 g/mol |
IUPAC 名称 |
2,3-diazido-4-methylpyridine;zinc |
InChI |
InChI=1S/C6H5N7.Zn/c1-4-2-3-9-6(11-13-8)5(4)10-12-7;/h2-3H,1H3; |
InChI 键 |
DEBWLXWFGUJXLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)N=[N+]=[N-])N=[N+]=[N-].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


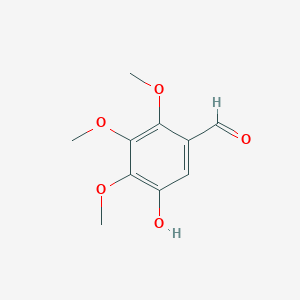


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
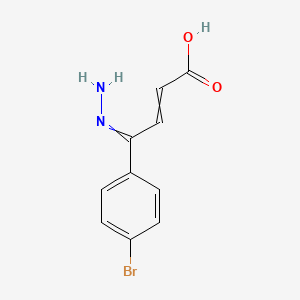
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
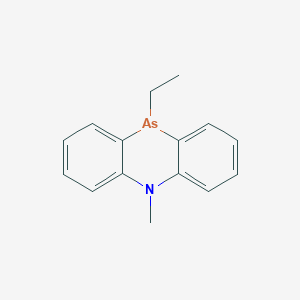
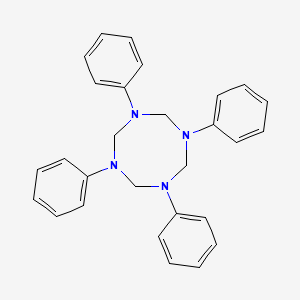

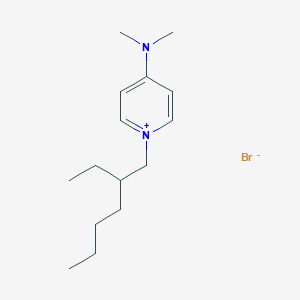
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
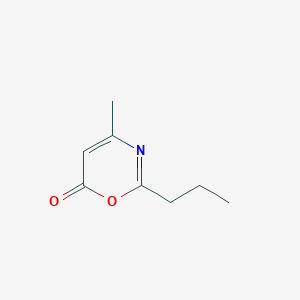
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
